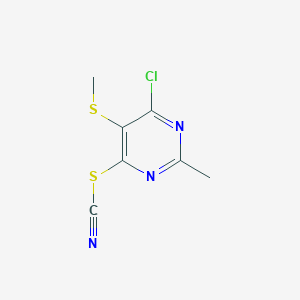
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate is a heterocyclic compound that contains a pyrimidine ring substituted with chlorine, methyl, methylsulfanyl, and thiocyanate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate typically involves the introduction of the thiocyanate group to a pre-formed pyrimidine ring. One common method is the nucleophilic substitution reaction where a suitable thiocyanate source reacts with a chlorinated pyrimidine derivative under basic conditions. The reaction can be carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiocyanate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It may serve as a precursor for the development of pesticides or herbicides.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiocyanate group can act as a nucleophile, forming covalent bonds with electrophilic sites on proteins or other biomolecules. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: Similar structure but with a trifluoromethyl group instead of a thiocyanate group.
6-Chloro-2-methylsulfanyl-pyrimidin-4-yl-methyl-amine: Similar structure but with a methylamine group instead of a thiocyanate group.
Uniqueness
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential biological activity
Properties
CAS No. |
110234-40-7 |
|---|---|
Molecular Formula |
C7H6ClN3S2 |
Molecular Weight |
231.7 g/mol |
IUPAC Name |
(6-chloro-2-methyl-5-methylsulfanylpyrimidin-4-yl) thiocyanate |
InChI |
InChI=1S/C7H6ClN3S2/c1-4-10-6(8)5(12-2)7(11-4)13-3-9/h1-2H3 |
InChI Key |
SOAYJRYEJPJDFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)SC)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)

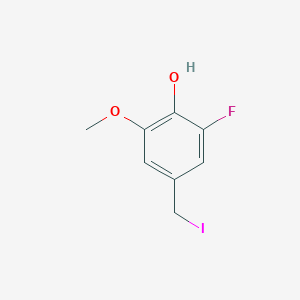
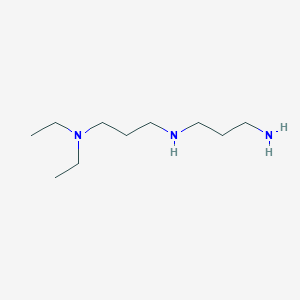


![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)
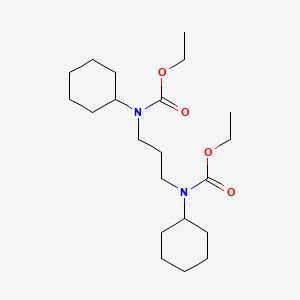
![1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane](/img/structure/B14327873.png)
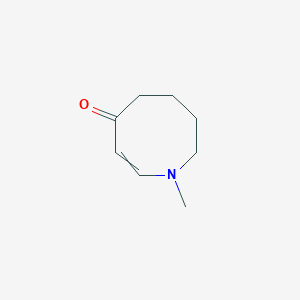


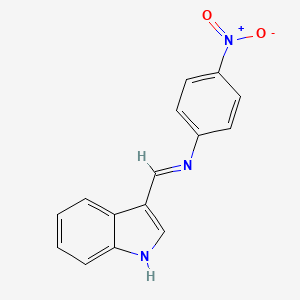
![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
